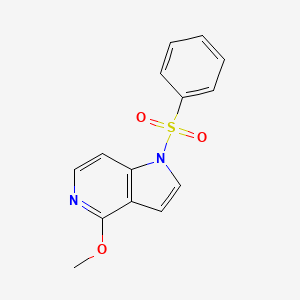

1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNWPPFLNINEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208355 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-22-5 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 4 Methoxy 5 Azaindole and Its Precursors

Strategies for the Construction of the 5-Azaindole (B1197152) Core

The formation of the bicyclic 5-azaindole scaffold is a critical step and can be achieved through various synthetic strategies, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or the construction of the pyridine ring onto a pyrrole precursor.

Pyrrole Annulation and Ring-Closing Approaches

Pyrrole annulation strategies typically start from appropriately substituted pyridine derivatives. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of 5-azaindole synthesis, this would involve a 3,4-diaminopyridine (B372788) derivative reacting with a 1,4-dicarbonyl compound.

Another powerful method is the Fischer indole (B1671886) synthesis, which, while more common for indoles, can be adapted for azaindoles. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. For 5-azaindole synthesis, a pyridylhydrazone would be the key intermediate. However, the electron-deficient nature of the pyridine ring can sometimes lead to lower yields compared to the synthesis of their carbocyclic indole counterparts. organic-chemistry.org

The Batcho-Leimgruber indole synthesis is a versatile method that is also applicable to the formation of azaindole rings and has been shown to be effective for preparing 5-azaindoles. pharmablock.com This two-step process involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization.

A one-step synthesis of 2-substituted 6-azaindoles has been achieved through the dilithiation of 3-amino-4-picoline, followed by condensation with carboxylic esters, offering a route to specific isomers. nih.gov

Cycloaddition Reactions in Azaindole Synthesis

Cycloaddition reactions provide an elegant and often convergent approach to the 5-azaindole core. A notable example is the [3+2] dipolar cycloaddition between a nitrile and a donor-acceptor cyclopropane. This method has been reported to produce 5-azaindole derivatives in moderate to excellent yields following an oxidation step. nih.govresearchgate.netorganic-chemistry.org

Another strategy involves a formal [4+1]-cyclization of 3-amino-4-methyl pyridines. Treatment of these pyridines with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, demonstrating a method to construct the pyrrole ring onto the pyridine scaffold. rsc.org Furthermore, copper-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been utilized for the stereoselective synthesis of azepinoindoles, showcasing the versatility of cycloaddition strategies in building complex heterocyclic systems. rsc.org

Transition Metal-Catalyzed Ring Formation for Pyrrolopyridines

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of heterocyclic compounds, including 5-azaindoles. organic-chemistry.org These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the pyrrole ring.

The Sonogashira coupling is a widely used reaction in this context. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com For the synthesis of 5-azaindoles, a common strategy is the Sonogashira coupling of a 4-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nih.govresearchgate.net The cyclization step can be promoted by a base or a copper catalyst. One-pot procedures involving N-arylation and Sonogashira coupling followed by in situ cyclization have been developed for the synthesis of 1,2-disubstituted 5-azaindoles. nih.gov

The Suzuki-Miyaura coupling is another important palladium-catalyzed reaction that can be employed. An efficient two-step, protecting-group-free route to a range of aza- and diazaindoles has been established starting from chloroamino-N-heterocycles. This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by an acetic acid-catalyzed cyclization. organic-chemistry.org

The Heck reaction , which involves the palladium-catalyzed reaction of an alkene with an aryl halide, can also be utilized in a cascade process. A practical synthesis of substituted 4-, 5-, 6-, and 7-azaindoles has been described via a palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. libretexts.org

Regioselective Introduction of the Methoxy (B1213986) Group at the C-4 Position of the 5-Azaindole System

The introduction of a methoxy group at the C-4 position of the 5-azaindole core requires careful control of regioselectivity. This can be achieved either through directed functionalization of a pre-formed azaindole or by using a precursor that already contains the methoxy group or a suitable precursor functional group.

Directed Functionalization Strategies for Methoxy Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orguwindsor.canih.gov In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For a 5-azaindole, a suitable DMG, such as a sulfonyl group on the pyrrole nitrogen, could potentially direct lithiation to the C-4 position, allowing for subsequent quenching with an electrophile to introduce a methoxy or a precursor group. wikipedia.orgnih.gov The N-cumylsulfonamide group has been shown to be a powerful DMG in related systems. nih.gov

Another approach involves the functionalization of a pre-existing halo-azaindole. For instance, a 4-chloro-5-azaindole derivative could undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860) to introduce the methoxy group. The success of this reaction depends on the activation of the C-4 position towards nucleophilic attack, which can be influenced by the electronic properties of the azaindole ring and any protecting groups present.

Palladium-catalyzed C-H activation is an emerging strategy for the direct functionalization of heterocycles. While challenging, methods for the C4-arylation and olefination of indoles and azaindoles using a transient directing group have been reported, suggesting the potential for future development of C4-methoxylation methods.

Synthetic Routes to 4-Methoxy-5-azaindole Scaffolds

A direct synthesis of 4-methoxy-5-azaindole has been reported, albeit in moderate yield (49%), through the reaction of a suitable precursor in N-methylpyrrolidone (NMP). researchgate.net This highlights a potential route, although optimization would likely be required for large-scale synthesis.

An alternative and often more reliable strategy is to construct the 5-azaindole ring from a pyridine precursor that already contains the desired methoxy group at the appropriate position. For example, a 3-amino-4-methoxypyridine (B1276461) derivative could be a key starting material for various annulation strategies to form the pyrrole ring, thereby directly yielding the 4-methoxy-5-azaindole scaffold.

The synthesis of 4-chloro-7-azaindole (B22810) has been achieved by N-oxidation of 7-azaindole (B17877) followed by reaction with phosphorus oxychloride (POCl₃). pharmablock.comchemicalbook.com A similar strategy could potentially be applied to the 5-azaindole system, where the resulting 4-chloro-5-azaindole could then undergo nucleophilic substitution with methoxide. pharmablock.com

N1-Phenylsulfonylation of 5-Azaindole Derivatives

The introduction of a phenylsulfonyl group onto the nitrogen atom of the pyrrole ring is a pivotal step in the synthesis of the target compound. This transformation not only serves to protect the nitrogen but also significantly influences the reactivity of the azaindole core.

Reagents and Conditions for N-Sulfonylation

The N-phenylsulfonylation of a 5-azaindole derivative, such as 4-methoxy-5-azaindole, is typically achieved by reacting the N-H of the pyrrole ring with benzenesulfonyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Alternative bases such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) in solvents like acetonitrile (B52724) or dichloromethane (B109758) can also be employed, often with varying degrees of efficiency and reaction times.

The reaction conditions are generally mild, with temperatures ranging from 0 °C to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

| Reagent/Condition | Role | Typical Examples |

| Sulfonylating Agent | Provides the phenylsulfonyl group | Benzenesulfonyl chloride, Phenylsulfonyl anhydride |

| Base | Deprotonates the azaindole nitrogen | Sodium hydride (NaH), Potassium carbonate (K2CO3), Triethylamine (Et3N) |

| Solvent | Solubilizes reactants and facilitates the reaction | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (CH2Cl2) |

| Temperature | Controls the reaction rate | 0 °C to 25 °C |

Role of the Phenylsulfonyl Group as a Protecting and Activating Moiety

The phenylsulfonyl group at the N1 position of the azaindole ring serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions at this position during subsequent functionalization steps. Its electron-withdrawing nature decreases the electron density of the pyrrole ring, making the N-H proton more acidic and facilitating its removal during the sulfonylation reaction itself.

Secondly, and perhaps more significantly, the phenylsulfonyl group functions as an activating group that directs the regioselectivity of further chemical transformations. By withdrawing electron density, it can influence the susceptibility of different positions on the azaindole core to electrophilic or nucleophilic attack. For instance, the presence of the sulfonyl group can facilitate deprotonation at the C2 position, allowing for subsequent functionalization at this site. This directing effect is a powerful tool in the controlled, stepwise construction of complex substituted azaindoles.

Multi-Step Convergent and Divergent Synthetic Pathways to 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogs.

A plausible convergent synthesis would involve the separate synthesis of two key fragments: a suitably substituted pyridine and a pyrrole precursor. For instance, a substituted 3-amino-4-methoxypyridine could be coupled with a synthon that provides the two carbons necessary to form the pyrrole ring. Following the formation of the 4-methoxy-5-azaindole core, the final step would be the N-phenylsulfonylation as described in section 2.3.1. This approach allows for modifications to be made to each fragment independently before they are combined, which can be efficient for producing a specific target.

A divergent synthesis , on the other hand, would begin with a common intermediate that is later elaborated into a variety of related structures. In this context, this compound itself can serve as a key intermediate for divergent synthesis. The presence of the activating phenylsulfonyl group and the methoxy group, along with the inherent reactivity of the azaindole core, allows for selective functionalization at various positions. For example, subsequent reactions such as halogenation, nitration, or metal-catalyzed cross-coupling could be performed to introduce additional substituents onto the aromatic rings, leading to a library of derivatives from a single precursor.

Chemo- and Regioselective Considerations in the Synthesis of Substituted Azaindoles

The synthesis of a specifically substituted azaindole like this compound is fraught with challenges related to chemo- and regioselectivity. The presence of two fused aromatic rings, each with its own reactivity profile, and multiple potential reaction sites requires careful selection of synthetic methods.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of azaindole synthesis, this is particularly relevant when multiple reactive sites are present. For instance, during the formation of the azaindole core, reaction conditions must be chosen to favor the desired cyclization over potential side reactions.

Regioselectivity , the control of the position of a chemical modification, is a paramount concern. The substitution pattern of the starting pyridine derivative will dictate the position of the nitrogen atom in the final azaindole ring system. For the synthesis of a 5-azaindole, a 3,4-disubstituted pyridine precursor is required. The introduction of the methoxy group at the C4 position of the 5-azaindole core must be achieved either by starting with a pre-functionalized pyridine or by a regioselective functionalization of the azaindole ring. The latter can be challenging due to the directing effects of both the fused pyrrole ring and the pyridine nitrogen.

The N-phenylsulfonyl group plays a critical role in controlling regioselectivity in subsequent reactions. For example, directed ortho-metalation (DoM) strategies, where the sulfonyl group directs deprotonation to an adjacent carbon, can be a powerful tool for introducing substituents at specific positions. However, the inherent reactivity of the pyridine ring must also be considered, as it can compete for reaction with electrophiles. The interplay of these directing effects ultimately determines the outcome of the synthetic transformations.

Chemical Reactivity and Transformations of 1 Phenylsulfonyl 4 Methoxy 5 Azaindole

Electrophilic Aromatic Substitution Patterns on the Azaindole Nucleus

Direct experimental data on the electrophilic aromatic substitution of 1-(phenylsulfonyl)-4-methoxy-5-azaindole is not extensively documented in the available scientific literature. However, the reactivity patterns can be inferred based on the electronic properties of the substituents and the inherent reactivity of the azaindole core.

The N-phenylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation is a consequence of the reduced electron density on the pyrrole ring. In contrast, the 4-methoxy group is an electron-donating group that activates the pyridine (B92270) ring, directing electrophilic attack to the ortho and para positions.

Given these opposing electronic effects, electrophilic substitution is most likely to occur on the more activated pyridine ring. The expected positions for electrophilic attack would be C-3 and C-5 of the pyridine ring, which are ortho and para to the activating methoxy (B1213986) group, respectively. However, the C-5 position is already part of the fused pyrrole ring. Therefore, the most probable site for electrophilic aromatic substitution is the C-3 position of the pyridine ring.

Nucleophilic Substitution Reactions on the Pyridine and Pyrrole Rings

The pyridine ring in azaindoles is inherently electron-deficient and, therefore, susceptible to nucleophilic attack. This reactivity is further influenced by the substituents. The electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen further decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution.

Nucleophilic substitution reactions on the pyrrole ring are generally disfavored due to its electron-rich nature. The presence of the deactivating phenylsulfonyl group might lessen this electron density, but direct nucleophilic attack on the pyrrole ring is still considered unlikely under normal conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds like azaindoles. nih.gov These reactions typically require a halide or triflate functional group on the azaindole nucleus to proceed. While there is a lack of specific examples for this compound in the literature, the general applicability of these reactions to the azaindole scaffold is well-established. rsc.org For these reactions to be carried out on the target compound, it would first need to be halogenated. The synthesis of related halogenated azaindoles, such as 5-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, has been reported, suggesting that halogenated derivatives of this compound could be prepared and subsequently used in cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl compounds and other complex molecules.

Should a halogenated derivative of this compound be prepared, it could undergo Suzuki-Miyaura coupling to introduce a variety of aryl or vinyl substituents. The general conditions for such a reaction are outlined in the table below, based on typical procedures for azaindole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Azaindole

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound |

| Coupling Partner | Aryl- or vinylboronic acid/ester |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd catalysts |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or other inorganic bases |

| Solvent | Dioxane/water, Toluene/water, or DMF |

| Temperature | 80-120 °C |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov It is a highly effective method for introducing alkynyl moieties into heterocyclic systems.

A halogenated this compound could be a suitable substrate for the Sonogashira coupling. This would allow for the synthesis of various alkynylated derivatives, which can serve as versatile intermediates for further transformations.

Table 2: Representative Conditions for Sonogashira Coupling of a Halogenated Azaindole

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound |

| Coupling Partner | Terminal alkyne |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd catalysts |

| Co-catalyst | CuI |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA), or other amine bases |

| Solvent | THF, DMF, or Acetonitrile (B52724) |

| Temperature | Room temperature to 80 °C |

Stille Coupling for C-C Bond Formation

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

For a halogenated this compound, the Stille coupling could be employed to introduce various alkyl, vinyl, or aryl groups. The reaction conditions would be similar to those established for other azaindole systems.

Table 3: Representative Conditions for Stille Coupling of a Halogenated Azaindole

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound |

| Coupling Partner | Organostannane (e.g., R-SnBu₃) |

| Catalyst | Pd(PPh₃)₄ or other Pd catalysts |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes.

A halogenated derivative of this compound could undergo a Heck reaction to introduce a vinyl group at the position of the halogen. The specific conditions would depend on the nature of the alkene and the catalyst system used.

Table 4: Representative Conditions for Heck Coupling of a Halogenated Azaindole

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound |

| Coupling Partner | Alkene |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd catalysts |

| Base | Triethylamine (Et₃N), K₂CO₃, or other bases |

| Solvent | DMF, Acetonitrile, or Toluene |

| Temperature | 80-140 °C |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride |

| Copper(I) iodide |

| Sodium carbonate |

| Potassium carbonate |

| Cesium carbonate |

| Triethylamine |

| Diisopropylamine |

| Dioxane |

| Toluene |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (B95107) (THF) |

Palladium-Catalyzed C-N and C-O Bond Formation

The functionalization of the azaindole core via transition-metal catalysis represents a powerful strategy for constructing complex molecules. While direct palladium-catalyzed coupling on this compound is not extensively documented, the reactivity can be inferred from studies on analogous N-protected halo-azaindoles. beilstein-journals.org The Buchwald-Hartwig amination and related C-O coupling reactions are particularly relevant for introducing nitrogen and oxygen nucleophiles onto the pyridine portion of the azaindole scaffold. beilstein-journals.orgacs.org

These transformations typically require a halogenated precursor, for instance, a bromo- or iodo-substituted this compound at a position such as C6 or C7. The reaction involves the oxidative addition of the palladium catalyst to the aryl-halide bond, followed by coordination of the nucleophile, and subsequent reductive elimination to form the desired C-N or C-O bond.

Key components of these catalytic systems include a palladium precursor, a phosphine (B1218219) ligand, and a base. beilstein-journals.org For C-N bond formation with amines, a common and effective system utilizes a combination of a palladium source like Pd₂(dba)₃, a bulky electron-rich ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in an ethereal solvent like dioxane. beilstein-journals.org For the corresponding C-O coupling with phenols or alcohols, conditions may be slightly modified, often employing potassium carbonate (K₂CO₃) as the base. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Model Halo-Azaindole Systems

| Reaction Type | Halide Precursor (Model) | Nucleophile | Catalyst System | Base | Solvent | Typical Yield |

| C-N Coupling (Amination) | 4-Bromo-1-(phenylsulfonyl)-7-azaindole | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Good to Excellent |

| C-O Coupling (Etherification) | 4-Bromo-1-(phenylsulfonyl)-7-azaindole | Phenols | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | Moderate to Good |

This data is based on analogous systems and serves as a predictive model for the reactivity of a halogenated this compound.

Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heterocyclic systems. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org In this compound, both the N-phenylsulfonyl and the C4-methoxy groups can act as DMGs.

The N-phenylsulfonyl group is a known DMG, which would be expected to direct lithiation to the C7 position of the 5-azaindole (B1197152) core. Concurrently, the C4-methoxy group can direct lithiation to the C3 position. Furthermore, the C2 proton of the pyrrole ring is inherently acidic and a common site for deprotonation in azaindole systems. The ultimate regioselectivity of the metalation would depend on the specific reaction conditions, including the choice of organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and the solvent.

Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups. This provides a versatile entry point for installing alkyl, silyl, boryl, carbonyl, and other substituents onto the azaindole scaffold.

Table 2: Potential Directed Metalation Sites and Functionalization Outcomes

| Metalation Site | Directing Group | Common Electrophile | Resulting Functional Group |

| C7 | N-Phenylsulfonyl | Iodomethane (CH₃I) | -CH₃ |

| C3 | C4-Methoxy | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |

| C2 | Inherent Acidity | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| C7 | N-Phenylsulfonyl | Iodine (I₂) | -I |

Chemical Transformations of the Phenylsulfonyl Group (e.g., Removal, Migration)

The phenylsulfonyl group on the indole (B1671886) nitrogen serves primarily as a robust protecting group that activates the ring system and can direct metalation. However, its removal (desulfonylation) is a crucial step in many synthetic sequences. This transformation can be achieved under various conditions.

One of the most common methods for the cleavage of an N-phenylsulfonyl group from an indole or azaindole is through nucleophilic attack or reduction. Basic hydrolysis using strong bases like potassium hydroxide (B78521) in refluxing alcohol is often effective. Reductive cleavage using magnesium turnings in methanol (B129727) is another widely employed, mild, and efficient method. Furthermore, studies on related N-sulfonyl 7-azaindoles have shown that desulfonylation can occur as a side reaction or a planned step under specific catalytic conditions, such as those involving tetrabutylammonium (B224687) iodide (TBAI). nih.gov

The removal of the phenylsulfonyl group unveils the N-H of the azaindole, which can be important for biological activity or for subsequent N-functionalization reactions.

Reactivity of the Methoxy Substituent (e.g., Demethylation, Side-Chain Modifications)

The methoxy group at the C4 position is a key modulator of the electronic properties of the azaindole ring. The most significant chemical transformation for this group is O-demethylation to yield the corresponding 4-hydroxy-5-azaindole derivative. This reaction is typically accomplished using strong Lewis acids or proton acids.

Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds at low temperatures in an inert solvent like dichloromethane (B109758). Alternatively, strong acids such as hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. The resulting 4-hydroxyl group is a versatile synthetic handle. As a phenol, it is more nucleophilic than the methoxy ether and can participate in a variety of subsequent reactions, including O-alkylation, O-acylation, and etherification, providing a route to a wide array of analogues.

Rearrangement Reactions and Mechanistic Investigations within the Azaindole System

The azaindole scaffold, under certain conditions, can undergo intriguing rearrangement reactions. While specific mechanistic studies on this compound are not prevalent, related systems offer insight into potential transformations.

One notable reaction observed in a substituted 7-azaindole (B17877) system involved a ring expansion. nih.gov During an acid-catalyzed deprotection step that released formaldehyde, an unexpected electrophilic aromatic substitution occurred, leading to the formation of an eight-membered ring fused to the aromatic core. nih.gov This highlights the potential for unanticipated cascade reactions under specific, often acidic, conditions.

Another class of potential transformations includes Smiles rearrangements, where an intramolecular nucleophilic aromatic substitution occurs, or the migration of the N-phenylsulfonyl group to a carbon atom on the ring. Such migrations are known for N-sulfonyl indoles under thermal or catalytic conditions, although they are highly dependent on the substitution pattern and reaction environment. These potential rearrangements, while not guaranteed, represent pathways to novel heterocyclic scaffolds and warrant consideration during synthetic planning.

Spectroscopic Characterization and Structural Elucidation of 1 Phenylsulfonyl 4 Methoxy 5 Azaindole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For phenylsulfonylated methoxy-azaindole derivatives, NMR provides critical information on the substitution pattern and electronic environment of the heterocyclic and aromatic rings.

While specific data for 1-(phenylsulfonyl)-4-methoxy-5-azaindole is scarce, analysis of related 4-azaindole (B1209526) structures provides expected chemical shift regions. For instance, in a series of 2,3-bis(het)aryl-4-azaindoles, the protons of the azaindole core typically appear in distinct regions of the ¹H NMR spectrum. rsc.org The chemical shifts are influenced by the nature and position of substituents.

For a closely related isomer, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , the IUPAC name is 1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine. nih.gov In analogues such as 2-(3-Hydroxyphenyl)-5-methoxy-3-(pyridin-4-yl)-4-azaindole , the methoxy (B1213986) group protons (CH₃) present as a sharp singlet, typically around 3.95 ppm. rsc.org The protons on the azaindole ring system exhibit characteristic doublet or multiplet splitting patterns depending on their coupling with adjacent protons. rsc.org For example, a proton at position 6 might appear as a doublet with a J-coupling constant of around 8.7 Hz, indicating coupling to a neighboring proton. rsc.org

The ¹³C NMR spectrum is equally informative. The carbon of the methoxy group in 5-methoxy-4-azaindole analogues is typically found around 52.7 ppm. rsc.org The carbons of the azaindole and phenylsulfonyl rings resonate in the aromatic region (approximately 105-160 ppm), with quaternary carbons appearing at lower fields. rsc.org

Table 1: Representative ¹H NMR Data for an Analogue: 2-(4-Hydroxyphenyl)-5-methoxy-3-(pyridin-4-yl)-4-azaindole rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |

| OCH₃ | 3.94 | s | - |

| H-6 | 6.71 | d | 8.7 |

| H-7 | 7.78 | d | 8.7 |

| Pyridyl-H | 7.66, 8.50 | d | 6.1 |

| Phenyl-H | 6.90, 7.42 | d | 8.7 |

| OH | 9.92 | s | - |

| NH | 11.85 | s | - |

Table 2: Representative ¹³C NMR Data for an Analogue: 2-(3-Hydroxyphenyl)-5-methoxy-3-(pyridin-4-yl)-4-azaindole rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| OCH₃ | 52.7 |

| Aromatic CH | 105.7, 115.5, 115.8, 119.4, 122.7, 123.4, 130.0 |

| Quaternary C | 108.7, 124.8, 133.4, 138.8, 140.7, 142.0, 157.6, 159.6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of the compound and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a close isomer of the title compound, the calculated exact mass is 288.05686342 Da for the molecular formula C₁₄H₁₂N₂O₃S. nih.gov This value would be the target for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ in an HRMS experiment.

In the analysis of analogues like 2-(phenyl)-3-(pyridin-4-yl)-5-hydroxy-4-azaindole , HRMS is used to confirm the elemental composition. For this analogue, the calculated m/z for [M+H]⁺ is 288.1137, with the found value being 288.1153, confirming the molecular formula C₁₈H₁₄N₃O. rsc.org The fragmentation patterns of phenylsulfonylated azaindoles would be expected to show characteristic losses, such as the loss of the phenylsulfonyl group (SO₂Ph, 141 Da) or cleavage of the methoxy group.

Table 3: Molecular Weight and Formula Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Source |

| 1-(Phenylsulfonyl)-5-methoxy-4-azaindole | C₁₄H₁₂N₂O₃S | 288.32 | 288.05686342 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound and its analogues, key vibrational bands would include those for the S=O stretching of the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-O stretching of the methoxy ether, C=C and C=N stretching vibrations within the aromatic rings, and N-H stretching if the indole (B1671886) nitrogen is not substituted. For example, in a series of 2,3-bis(het)aryl-4-azaindoles, characteristic IR bands are observed for C=O (if present, ~1650-1681 cm⁻¹), C=C/C=N (~1400-1600 cm⁻¹), and sulfonyl or ether linkages (~1000-1300 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the azaindole and phenyl rings. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. The introduction of a phenylsulfonyl group and a methoxy group would be expected to influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a crystal structure for this compound is not publicly available, studies on related heterocyclic structures, such as substituted imidazoles and triazoles, demonstrate the power of this technique. nih.gov For example, X-ray crystallography has been used to confirm the connectivity and stereochemistry of complex drug molecules and to study intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govnih.gov Such interactions can be critical for understanding the physical properties and biological activity of a compound. The crystal structure would reveal the planarity of the azaindole ring system and the dihedral angles defining the orientation of the phenyl and sulfonyl groups.

Advanced Spectroscopic Techniques for Detailed Structural Probing (e.g., 2D NMR, HRMS)

For complex structures, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.

COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the azaindole and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the phenylsulfonyl group to the azaindole nitrogen.

High-Resolution Mass Spectrometry (HRMS), as mentioned earlier, is a critical advanced technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its major fragments, thereby lending strong support to the proposed structure. rsc.org

Computational and Theoretical Investigations of 1 Phenylsulfonyl 4 Methoxy 5 Azaindole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are a cornerstone for investigating the properties of complex heterocyclic systems like 1-(phenylsulfonyl)-4-methoxy-5-azaindole. Density Functional Theory (DFT) is a widely employed method for such studies due to its favorable balance of computational cost and accuracy. nih.gov Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G** or larger (e.g., 6-311+G(2d,p)) to obtain reliable geometries and electronic properties. nih.govresearchgate.netsuperfri.org

These computational studies begin with the optimization of the molecule's ground-state geometry. This process determines the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For the this compound system, DFT calculations elucidate the spatial orientation of the phenylsulfonyl and methoxy (B1213986) groups relative to the planar azaindole core. The results of these calculations are fundamental for understanding the molecule's steric and electronic profile. Advanced computational methods are often used to study polynitrogen fused tetracyclic systems, which include annelated azole and azine rings. superfri.org

Table 1: Illustrative Parameters for DFT Calculations

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) | To describe the spatial distribution of electrons. |

| Solvation Model | PCM/SMD | To simulate the effects of a solvent environment. |

| Calculation Type | Geometry Optimization | To find the minimum energy structure. |

| Calculation Type | Frequency Analysis | To confirm a true minimum and predict IR spectra. |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

The electronic structure of this compound dictates its chemical reactivity. This is analyzed through molecular orbital theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable and chemically reactive. nih.gov

In this molecule, the electron-donating methoxy group (+M effect) increases the electron density on the azaindole ring system, while the phenylsulfonyl group acts as a strong electron-withdrawing group (–I and –M effects). This interplay governs the distribution of electron density and the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted azaindole ring, whereas the LUMO may have significant contributions from the electron-deficient phenylsulfonyl moiety.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and the electrophilicity index, provide quantitative measures of reactivity. Fukui functions can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack on the molecule.

Table 2: Representative Electronic Properties

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. nih.gov |

Conformational Analysis and Stability Studies of the Azaindole Framework

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with biological targets. Conformational analysis focuses on the rotation around single bonds, particularly the N-S bond connecting the azaindole ring to the phenylsulfonyl group. Computational potential energy surface scans can identify stable conformers and the energy barriers between them.

Studies on analogous 1-phenylsulfonyl-indoles have shown that the dihedral angle between the indole (B1671886) and phenyl rings is a key parameter, with significant energy differences between various conformations. For substituted azaindoles, intramolecular interactions, such as potential repulsion between the nitrogen of the pyridine (B92270) ring and the sulfonyl oxygens, can influence the preferred conformation. nih.gov A dihedral study on certain 5-azaindole (B1197152) inhibitors predicted that a planar and syn conformation was required for biological potency. nih.gov The stability of the azaindole framework itself is high, but its reactivity and geometry are modulated by the powerful electronic effects of the substituents.

Table 3: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Source of Comparison |

|---|---|---|

| Dihedral Angle (Phenyl-Azaindole) | ~70-80° | Based on related indole structures. |

| N(pyrrole)–S Bond Length | ~1.42 Å | Based on related indole structures. |

| S–O Bond Length | ~1.43 Å | Typical for sulfonyl groups. |

| N(pyrrole) Bond Angle Sum | ~350-360° | Indicates geometry (pyramidal to planar). |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. Theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be calculated for the optimized geometry of this compound. researchgate.net

Infrared (IR) frequencies and intensities are calculated from the second derivatives of the energy. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netepstem.net The calculated isotropic shielding values are converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals in the NMR spectra, which is particularly useful for complex heterocyclic structures. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectrum | Key Signal | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| FT-IR | S=O Stretch (asymmetric) | ~1375 cm⁻¹ | 1370-1380 cm⁻¹ |

| FT-IR | S=O Stretch (symmetric) | ~1180 cm⁻¹ | 1175-1185 cm⁻¹ |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~4.0 ppm | 3.9-4.1 ppm |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~56 ppm | 55-57 ppm |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be challenging, theoretical studies can map out the entire reaction pathway. For instance, the synthesis of 4-methoxy-5-azaindole has been achieved via a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. researchgate.net

Computational modeling of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.

Identifying Intermediates: Finding the structures of any stable molecules formed during the reaction.

Searching for Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants/intermediates to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.

These studies can explain why specific catalysts (e.g., palladium complexes) or reaction conditions (e.g., high temperatures) are necessary. researchgate.net By understanding the energetics of the reaction, computational models can help optimize reaction yields and guide the development of novel synthetic routes to substituted azaindoles.

Chemical Applications and Utility of 1 Phenylsulfonyl 4 Methoxy 5 Azaindole As a Synthetic Intermediate

Role as a Building Block in the Construction of Complex Molecular Architectures

The azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the indole (B1671886) nucleus while offering altered physicochemical properties such as solubility and hydrogen bonding capacity. nih.gov The title compound, 1-(Phenylsulfonyl)-4-methoxy-5-azaindole, serves as a versatile building block for the synthesis of more complex molecular architectures. The phenylsulfonyl group acts as a robust protecting group for the azaindole nitrogen, which can be removed under specific conditions, while also influencing the reactivity of the heterocyclic core. The methoxy (B1213986) group provides an additional point for functionalization or can modulate the electronic properties of the molecule.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthetic utility of closely related substituted azaindoles is well-established. For instance, various functionalized 7-azaindole (B17877) derivatives are employed in the synthesis of complex heterocyclic systems through multicomponent reactions and cross-coupling strategies. rsc.org These reactions often leverage the reactivity of the pyrrole (B145914) or pyridine (B92270) ring of the azaindole core to build intricate polycyclic structures.

A general representation of how a substituted azaindole can be used as a building block is shown in the table below:

| Starting Material | Reagents and Conditions | Product | Application |

| Substituted Azaindole | Aldehyde, Active Methylene Compound, Catalyst | Highly Substituted Azaindole Derivative | Synthesis of complex heterocyclic compounds |

| Halo-azaindole | Boronic Acid, Palladium Catalyst | Aryl-substituted Azaindole | Construction of biaryl structures |

| Amino-azaindole | Dicarbonyl Compound | Fused Polycyclic Heterocycle | Development of novel scaffolds |

Precursor in the Development of Advanced Organic Materials

The unique photophysical properties of azaindole derivatives, such as their fluorescence, make them attractive candidates for the development of advanced organic materials. mdpi.com While the direct application of this compound as a precursor for such materials is not widely reported, the broader class of azaindoles has shown promise in this area. For example, certain azaindole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

The phenylsulfonyl and methoxy substituents on the this compound scaffold can be expected to influence its electronic and photophysical properties. The electron-withdrawing nature of the phenylsulfonyl group and the electron-donating character of the methoxy group can modulate the HOMO-LUMO gap of the molecule, which is a critical parameter for materials used in electronic and optoelectronic devices.

Research on related compounds, such as 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, demonstrates the potential of complex heterocyclic structures in materials science, particularly in the context of fluorescence. mdpi.com

Utilization in Chemical Probe Synthesis for Non-Biological Research

Chemical probes are essential tools for studying and understanding complex chemical systems. The azaindole scaffold has been utilized in the development of fluorescent probes for various applications. Although specific non-biological chemical probes derived directly from this compound are not prominent in the literature, the structural features of this compound make it a plausible candidate for such applications.

The inherent fluorescence of the azaindole core can be fine-tuned by its substituents. The phenylsulfonyl group, for instance, can influence the excited-state properties of the molecule, while the methoxy group can affect its solubility and binding interactions. These characteristics are desirable in the design of chemical probes for sensing and imaging in non-biological contexts, such as monitoring chemical reactions or detecting specific analytes in solution.

Application in Catalyst Design and Ligand Development

The development of novel ligands is crucial for advancing the field of catalysis. The presence of multiple nitrogen atoms in the azaindole scaffold makes it an attractive candidate for coordination with metal centers in catalysts. While there is no specific mention of this compound in catalyst design, other azaindole derivatives have been successfully employed as ligands in asymmetric catalysis. nih.govmdpi.com

The nitrogen atoms in the pyridine and pyrrole rings of the azaindole core can act as Lewis basic sites, allowing for the formation of stable complexes with various transition metals. The substituents on the azaindole ring, such as the phenylsulfonyl and methoxy groups in the title compound, can sterically and electronically tune the properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The following table summarizes the use of azaindole-type ligands in catalysis:

| Ligand Type | Metal | Catalytic Reaction | Reference |

| Chiral Azaindoline Amide | Copper(I) | Asymmetric Mannich Reaction | nih.gov |

| Chiral Bisphosphine Azaindole | Gold(I) | Asymmetric Hydroalkenylation | semanticscholar.org |

| Azaindole-based N-heterocyclic carbene | - | Dual Activation Catalysis | cwu.edu |

Contribution to Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. nih.gov The azaindole scaffold is a valuable starting point for DOS due to its multiple reactive sites that allow for the introduction of a wide range of functional groups and the construction of diverse molecular architectures. nih.gov

While the direct use of this compound in a specific DOS campaign is not explicitly detailed, the principles of DOS are highly applicable to this molecule. The phenylsulfonyl group can be retained as a key structural element or removed to allow for further functionalization of the pyrrole nitrogen. The methoxy group can be converted to a hydroxyl group, providing another handle for diversification. Furthermore, the pyridine and pyrrole rings offer multiple positions for the introduction of various substituents through reactions such as halogenation, nitration, and metal-catalyzed cross-coupling reactions.

An example of a DOS approach starting from a generic functionalized azaindole is outlined below:

| Starting Scaffold | Diversification Strategy | Resulting Library |

| Functionalized Azaindole | Multi-component reactions with various aldehydes and isonitriles | Library of complex polycyclic azaindole derivatives |

| Halo-azaindole | Suzuki and Sonogashira cross-coupling with a diverse set of boronic acids and terminal alkynes | Library of aryl- and alkynyl-substituted azaindoles |

| Amino-azaindole | Acylation and sulfonylation with a variety of acyl chlorides and sulfonyl chlorides | Library of amide and sulfonamide derivatives |

This approach allows for the systematic exploration of the chemical space around the azaindole core, leading to the discovery of new compounds with interesting properties.

Future Research Directions and Perspectives

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The development of robust and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. While classical methods for azaindole synthesis exist, they often suffer from limitations such as harsh reaction conditions or poor yields when applied to electron-deficient pyridine (B92270) precursors. acs.org Future research should prioritize the development of novel synthetic routes to 1-(phenylsulfonyl)-4-methoxy-5-azaindole that are both efficient and sustainable.

Key areas of focus include:

Metal-free Cycloisomerization: Investigating metal-free cycloisomerization reactions could provide a more economical and environmentally friendly alternative to traditional metal-catalyzed processes. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to dramatically accelerate reaction times and improve yields in the synthesis of azaindole derivatives. researchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Metal-free Cycloisomerization | Cost-effective, environmentally friendly | May require optimization for specific substrate |

| One-Pot Procedures | Reduced workup steps, time and resource efficient | Compatibility of reagents and intermediates |

Development of Highly Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups onto the this compound core is crucial for creating analogues with diverse properties. The inherent electronic nature of the azaindole system can make achieving high chemo- and regioselectivity challenging. acs.org

Future research should be directed towards:

Catalyst-Controlled C-H Functionalization: Employing advanced catalyst systems, such as those based on rhodium(III), can enable direct and selective C-H activation at various positions on the azaindole ring. nih.govrsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective method for functionalization, potentially leading to novel derivatives that are difficult to access through traditional chemical means. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Exploring SNAr reactions, particularly of nitro-substituted precursors, could provide a versatile route to a wide range of functionalized azaindoles. mdpi.com

Investigation of Unexplored Reactivity Patterns of the Azaindole Core

The interplay between the phenylsulfonyl protecting group, the methoxy (B1213986) substituent, and the nitrogen atom in the pyridine ring of this compound creates a unique electronic landscape. A deeper understanding of its reactivity is essential for its application as a versatile building block.

Future studies should investigate:

Divergent Annulation Reactions: Exploring substrate-dependent divergent annulation reactions could lead to the synthesis of novel polycyclic fused indoline (B122111) scaffolds. acs.org

Cycloaddition Reactions: Investigating the participation of the azaindole core in various cycloaddition reactions could open up new avenues for the construction of complex heterocyclic systems.

Reactivity Switching: Deliberate modification of the substrate or reaction conditions to switch the reactivity pathway could provide access to a wider range of molecular architectures. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic discoveries from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and reproducibility.

Future efforts should focus on:

Developing Continuous Flow Processes: Adapting existing or newly developed synthetic routes for this compound to continuous flow conditions.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction parameters and identify optimal conditions for synthesis and functionalization.

Real-Time Reaction Monitoring: Integrating in-line analytical techniques to monitor reaction progress and ensure consistent product quality.

Expansion of its Role in the Synthesis of Structurally Diverse Chemical Entities

The this compound scaffold holds significant potential as a versatile starting material for the synthesis of a wide array of structurally diverse molecules. Its unique combination of functional groups and electronic properties makes it an attractive building block for various applications.

Future research should aim to:

Synthesize Novel Heterocyclic Hybrids: Utilizing the azaindole core as a foundation for the construction of hybrid molecules incorporating other pharmacologically relevant heterocycles, such as pyrazoles or oxazolidinones. researchgate.netresearchgate.net

Access Fused Polycyclic Systems: Developing synthetic methodologies to construct complex, multi-ring systems based on the this compound framework. uni-rostock.de

Create Libraries of Analogues: Systematically modifying the phenylsulfonyl, methoxy, and other positions of the azaindole ring to generate libraries of compounds for biological screening and materials science applications. nih.gov

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in the development of new therapeutics and functional materials.

Q & A

What are the established synthetic pathways for 1-(phenylsulfonyl)-4-methoxy-5-azaindole, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

Synthesis typically involves introducing the phenylsulfonyl group to a pre-functionalized azaindole core. A common approach is sulfonylation of 4-methoxy-5-azaindole using benzenesulfonyl chloride under alkaline conditions (e.g., pyridine or triethylamine as a base) . Optimization of reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 azaindole:sulfonyl chloride) can mitigate side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Evidence from analogous sulfonylation reactions highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Level : Advanced

Methodological Answer :

Contradictions in bioactivity often stem from assay-specific variables. For example:

- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .

- Metabolic interference : Perform liver microsome assays (e.g., human/rat CYP450 isoforms) to assess metabolic stability .

- Target promiscuity : Validate binding specificity using competitive binding assays (e.g., SPR or ITC) and orthogonal assays (e.g., cellular vs. enzymatic readouts). Cross-reference with structurally similar compounds (e.g., 1-(4-fluorophenylsulfonyl) analogs) to isolate substituent-specific effects .

What advanced spectroscopic and computational techniques are recommended for elucidating the electronic and steric effects of the phenylsulfonyl group?

Level : Advanced

Methodological Answer :

- Spectroscopy :

- Computational Modeling :

What strategies are effective for modifying the 5-azaindole scaffold to enhance target selectivity while retaining the phenylsulfonyl pharmacophore?

Level : Advanced

Methodological Answer :

- Substituent Engineering :

- Scaffold Hopping :

- Synthesize fused-ring analogs (e.g., 5-azaindole fused with pyrazine) to explore alternative binding conformations. Validate via SAR studies using kinase inhibition assays .

How should researchers design control experiments to distinguish between on-target and off-target effects in cellular models?

Level : Advanced

Methodological Answer :

- Genetic Controls : Use CRISPR/Cas9 to knockout the putative target protein and compare cellular responses .

- Pharmacological Inhibition : Co-treat with a known selective inhibitor of the target pathway to assess additive/synergistic effects.

- Proteomic Profiling : Perform global phosphoproteomics or affinity pull-down assays to identify off-target binding partners .

What are the limitations of current structure-activity relationship (SAR) models for sulfonylated azaindoles, and how can machine learning address these gaps?

Level : Advanced

Methodological Answer :

- Limitations :

- ML Approaches :

- Train graph neural networks (GNNs) on ChEMBL data to predict ADMET properties.

- Use SHAP (SHapley Additive exPlanations) analysis to prioritize substituents for synthesis based on feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.